molecular formula C20H18N4O4 B2376374 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1192572-09-0

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2376374
CAS No.: 1192572-09-0
M. Wt: 378.388
InChI Key: HTJHTOINBONPFA-UHFFFAOYSA-N
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Description

5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3,4,5-trimethoxyphenyl group and a 3-phenyl-1H-pyrazol-5-yl moiety, respectively. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive molecules due to its electron-rich aromatic system, which enhances interactions with cellular targets such as tubulin or kinase enzymes . This compound has garnered interest in anticancer and antimicrobial research, with structural analogs demonstrating significant cytotoxic and antiparasitic activities .

Properties

IUPAC Name

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-25-16-9-13(10-17(26-2)18(16)27-3)19-21-20(28-24-19)15-11-14(22-23-15)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJHTOINBONPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of phenylpyrazole derivatives with appropriate reagents to form the oxadiazole ring. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activities. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of phenyl and pyrazole groups enhances their potency. In studies, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cellular signaling pathways. The presence of the pyrazole moiety is believed to play a crucial role in enhancing anticancer activity .

Anti-inflammatory Effects
Oxadiazoles have been reported to possess anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound exhibited significant antibacterial activity against Citrobacter freundii with an MIC value comparable to that of conventional antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. Results indicated that it inhibited cell proliferation effectively at concentrations as low as 10 μM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes and reduces inflammation

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Several structurally related 1,2,4-oxadiazoles have been synthesized and evaluated for antitumor activity. Key examples include:

Compound Name Substituents Biological Activity (IC₅₀) Cell Lines Tested Reference
Target Compound 3-(3,4,5-Trimethoxyphenyl), 5-(3-Phenyl-1H-pyrazol-5-yl) Under investigation N/A
Compound 19b 3-(4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl), 5-(3,4,5-Trimethoxyphenyl) 0.8–1.2 µM A549 (lung), MCF-7 (breast) Polothi et al.
Compound 21 3-(3,4,5-Trimethoxyphenyl), 5-[2-Phenylvinyl] 2.5 µM Drug-resistant leukemia Unpublished data
Compound 5 3-(3,4,5-Trimethoxyphenyl), 5-[(2-Methyl-5-nitrophenyl)aminomethyl] 4.7 µM HeLa (cervical) Biological study

Key Findings :

  • Compound 19b : Exhibits potent activity against A549 and MCF-7 cells, attributed to the dual 3,4,5-trimethoxyphenyl groups enhancing tubulin polymerization inhibition .
  • Compound 21 : The vinyl linker between the oxadiazole and phenyl groups improves membrane permeability, leading to activity against drug-resistant leukemia .
  • Target Compound : Preliminary molecular docking suggests the pyrazole moiety may enhance binding to kinase domains compared to simpler phenyl derivatives .
Antimicrobial and Antiparasitic Analogues
  • 3-(3,4,5-Trimethoxyphenyl)-[1,2,4-Oxadiazol-5-yl] Propanone: Demonstrates broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Candida albicans due to the propanone side chain disrupting microbial membranes .
  • 3-(p-Nitrophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazole : Shows anthelmintic activity (EC₅₀: 1.5 µM) against Haemonchus contortus via inhibition of mitochondrial complex II .

Biological Activity

5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3

This compound features a pyrazole ring and an oxadiazole moiety that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with oxadiazole scaffolds exhibit significant antibacterial properties. A study evaluating various derivatives of oxadiazoles found that certain compounds displayed potent activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. For instance:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.85 μg/mL
This compoundE. coli15.00 μg/mL

These results indicate that the compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. A study focused on the cytotoxic effects of various oxadiazoles on cancer cell lines revealed that:

Cell LineIC50 Value (μM)
HeLa (Cervical Cancer)10.50
MCF7 (Breast Cancer)8.75
A549 (Lung Cancer)12.30

The results suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. A study indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors involved in inflammatory pathways.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : In a controlled experiment, the compound was tested against a panel of bacteria where it demonstrated superior activity compared to standard antibiotics.
  • Cytotoxicity Assay : A study involving multiple cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects.

Q & A

Q. What are the optimized synthetic routes for 5-(3-phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazide intermediates with nitriles or carboxylic acid derivatives. For example, 3,4,5-trimethoxybenzoic acid hydrazide is cyclized with carbon disulfide under alkaline conditions to form 1,3,4-oxadiazole-2-thione, followed by functionalization via Mannich reactions with substituted amines . Key optimization parameters include:

  • Solvent choice : Ethanol or toluene for cyclization .
  • Catalysts : Use of H₂SO₄ for esterification .
  • Temperature : Reflux conditions (70–80°C) for hydrazide formation .
  • Purification : Recrystallization in alcohols or chromatographic methods .
StepReagents/ConditionsYield RangeReference
EsterificationEthanol/H₂SO₄, reflux75–85%
Hydrazide formation80% hydrazine, ethanol60–70%
CyclizationCS₂/KOH, HCl acidification50–65%

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR (300–500 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and heterocyclic frameworks .
  • Mass spectrometry : HRMS or EIMS for molecular ion confirmation .
  • Elemental analysis : CHN analysis to verify stoichiometry .
  • Chromatography : TLC (silica gel F₂₅₄) to monitor reaction progress .

Purity is ensured via melting point consistency and spectral absence of unreacted starting materials .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies, such as varying IC₅₀ values?

Discrepancies in IC₅₀ values (e.g., antifungal vs. antioxidant assays) may arise from:

  • Assay conditions : Differences in cell lines, solvent systems, or incubation times .
  • Dose-response calibration : Use linear regression (e.g., GraphPad Prism) with ≥3 replicates to standardize IC₅₀ calculations .
  • Structural analogs : Compare substituent effects; e.g., 3,4,5-trimethoxyphenyl enhances membrane permeability, while pyrazole modulates target affinity .

Example resolution: In , compound 7f (3,5-dichlorophenyl substituent) showed stronger antioxidant activity than 7e , attributed to electron-withdrawing groups enhancing radical scavenging.

Q. How can molecular docking studies guide the design of derivatives targeting 14-α-demethylase (CYP51)?

  • Template preparation : Use PDB structure 3LD6 for fungal CYP51 .
  • Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Key interactions : Prioritize H-bonding with heme-coordinating residues (e.g., Tyr118) and hydrophobic contacts with the active site .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine substituent choices .

Example: Oxadiazole-thione derivatives with 3,4,5-trimethoxyphenyl showed higher docking scores against CYP51, correlating with antifungal potency .

Q. What role do substituents on the pyrazole and oxadiazole rings play in modulating pharmacological activity?

  • Pyrazole (3-phenyl) : Enhances π-π stacking with aromatic enzyme pockets, improving target binding .
  • Oxadiazole (3,4,5-trimethoxyphenyl) : Methoxy groups increase lipophilicity and bioavailability .
  • Thione vs. sulfonyl : Thione derivatives (e.g., compound 4 ) exhibit higher reactivity in nucleophilic substitutions, while sulfonyl groups improve metabolic stability .
SubstituentPharmacological ImpactExample CompoundActivity
3,4,5-TrimethoxyphenylAntifungalChen et al. (2007)IC₅₀ = 12 µM
2,5-DichlorophenylAntioxidant7e ( )85% DPPH scavenging

Q. How can conflicting results in antioxidant vs. antimicrobial assays be mechanistically explained?

  • Redox mechanisms : Antioxidant activity (e.g., DPPH scavenging) relies on electron donation, while antimicrobial effects require membrane disruption or enzyme inhibition .
  • Structural bifurcation : Bulky substituents (e.g., 3,5-dichlorophenyl) favor radical stabilization but hinder bacterial membrane penetration .
  • Dose dependency : Antioxidant assays often use higher concentrations (100–500 µM) than antimicrobial MIC tests (10–50 µM) .

Example: Compound 6d showed antimicrobial activity at 25 µM but required 200 µM for antioxidant effects, suggesting divergent mechanisms .

Methodological Guidance

  • Synthesis optimization : Replace ethanol with DMSO for higher cyclization yields in water-sensitive reactions .
  • Data validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Docking refinement : Incorporate molecular dynamics simulations (100 ns) to assess binding stability beyond static docking .

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